molecular formula C20H13ClFN3O3 B2927996 2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326833-11-7

2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2927996
CAS No.: 1326833-11-7
M. Wt: 397.79
InChI Key: RTWCWTWGVQDMON-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C20H13ClFN3O3 and its molecular weight is 397.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with complex structures often involves synthesis and structural characterization to understand their physical and chemical properties. For example, the synthesis and structural characterization of isostructural compounds with detailed analysis through single crystal diffraction are foundational studies that contribute to the understanding of molecular conformations and interactions in solid state (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Compounds with specific structural motifs are often evaluated for their antimicrobial properties. Studies involving the synthesis of compounds and testing their antibacterial activity against various bacterial strains are common. For instance, a series of novel compounds were synthesized and shown to exhibit significant antibacterial activity, highlighting the potential of these molecules as antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anti-inflammatory and Antitumor Activities

Research into the anti-inflammatory and antitumor properties of chemical compounds is crucial for drug development. Studies have synthesized derivatives of specific structures, assessing their anti-inflammatory activity and identifying compounds with significant effects (Sunder & Maleraju, 2013). Furthermore, the potential of certain compounds as anti-tumor agents against specific cell lines is explored to assess their efficacy and mechanism of action (Gomha, Edrees, & Altalbawy, 2016).

Herbicidal Activity

The search for novel herbicides includes the synthesis of compounds and evaluation of their bioactivity. For example, the synthesis and herbicidal activity of substituted phenyl pyrazole derivatives highlight the agricultural applications of such molecules (Zhou, Xue, Wang, & Qu, 2010).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-14-2-1-3-15(22)13(14)10-24-6-7-25-17(20(24)26)9-16(23-25)12-4-5-18-19(8-12)28-11-27-18/h1-8,16-17,23H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZTXGBNLZONJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CC3=C(C=CC=C3Cl)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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